3-hydroxy-N,N,N-trimethyl-3-phenylpropan-1-aminium
Description
3-Hydroxy-N,N,N-trimethyl-3-phenylpropan-1-aminium is a quaternary ammonium compound with a unique structure that includes a phenyl group and a hydroxyl group
Properties
Molecular Formula |
C12H20NO+ |
|---|---|
Molecular Weight |
194.29 g/mol |
IUPAC Name |
(3-hydroxy-3-phenylpropyl)-trimethylazanium |
InChI |
InChI=1S/C12H20NO/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3/q+1 |
InChI Key |
WTGPHZLWWQQFMO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N,N,N-trimethyl-3-phenylpropan-1-aminium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of N,N,N-trimethyl-3-phenylpropan-1-amine with a hydroxyl-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N,N-trimethyl-3-phenylpropan-1-aminium can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deoxygenated amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-N,N,N-trimethyl-3-phenylpropan-1-aminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N,N,N-trimethyl-3-phenylpropan-1-aminium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
- N,N,N-Trimethyl-3-phenylpropan-1-aminium chloride
Uniqueness
3-Hydroxy-N,N,N-trimethyl-3-phenylpropan-1-aminium is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
